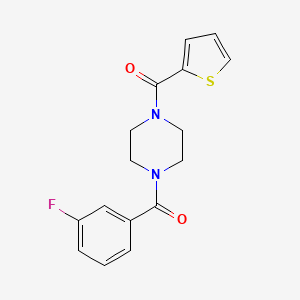

![molecular formula C13H21N2O2P B5589681 (1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5589681.png)

(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid, commonly known as VUAA1, is a potent and selective agonist of the GPR139 receptor. GPR139 is a G protein-coupled receptor that is highly expressed in the brain, particularly in the striatum, hippocampus, and cortex. The activation of GPR139 has been linked to the regulation of neurotransmitter release, neuronal excitability, and the modulation of circadian rhythms.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

New Methods for Preparation : A novel method for the synthesis of 2-pyrrolidinylphosphinic acid and its homologues, including piperidine and perhydroazepine, has been developed. This method, which involves a one-pot reaction, yields these compounds with high efficiency, indicating its utility for synthesizing related phosphinic acid derivatives (Jiao et al., 1994).

Complexing Properties : Research on aminoalkylphosphinic acids, including derivatives of piperidine, has shown these compounds have notable complexing properties with various metal ions. This study provides insights into their potential applications in coordination chemistry and metal ion sensing (Lukeš et al., 1990).

Hydroaminomethylation Reactions : The hydroaminomethylation of 1-octene and piperidine using specific phosphine ligands demonstrates high activities and selectivities. This finding suggests the potential of using related phosphinic acid derivatives in catalysis and organic synthesis (Hamers et al., 2009).

Synthetic Applications : The convenient synthesis of new aminomethylphosphinic acids and their derivatives, including those with N-alkyl 4-hydroxypiperidines moieties, has been developed. This process offers a pathway to a range of water-soluble acids with potential applications in pharmaceuticals and agriculture (Prishchenko et al., 2019).

Biological and Medicinal Applications

- Anticonvulsant Activity : The synthesis and biological evaluation of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids were performed, highlighting their activity at N-methyl-D-aspartic acid (NMDA) receptors and anticonvulsant properties. These results underline the therapeutic potential of phosphinic acid derivatives in neuropharmacology (Hutchison et al., 1989).

Material Science and Catalysis

- Catalytic Applications : The use of specific amino-functionalized ligands in hydroaminomethylation reactions suggests that compounds similar to "(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid" could serve as effective ligands in catalytic processes, potentially improving reaction efficiencies and selectivities in organic synthesis (Hamers et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

piperidin-1-ylmethyl(2-pyridin-4-ylethyl)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N2O2P/c16-18(17,12-15-9-2-1-3-10-15)11-6-13-4-7-14-8-5-13/h4-5,7-8H,1-3,6,9-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAYTBAFXQVMEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CP(=O)(CCC2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N2O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-phenoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589612.png)

![(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5589636.png)

![N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5589641.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589653.png)

![3-(2-chloro-6-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589661.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5589662.png)

![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5589674.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5589685.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5589691.png)

![2-{4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5589693.png)